![molecular formula C14H11NO B15069072 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one CAS No. 88091-81-0](/img/structure/B15069072.png)
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one is a complex organic compound with a unique structure that combines elements of both indene and pyridine.
Preparation Methods
The synthesis of 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of indene derivatives and pyridine derivatives, followed by a series of condensation and cyclization reactions . Industrial production methods often require optimized conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism by which 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, where the compound modulates the activity of proteins involved in cellular signaling .
Comparison with Similar Compounds
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one can be compared with other similar compounds, such as:
Indeno[2,1-b]pyridin-9-one: This compound shares a similar core structure but lacks the ethanone group, leading to different chemical properties and reactivity.
1-(Pyridin-2-yl)ethanone: This compound has a simpler structure with only a pyridine ring and an ethanone group, making it less complex than this compound.
The uniqueness of this compound lies in its combined indene and pyridine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88091-81-0 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(1H-indeno[2,1-b]pyridin-9-yl)ethanone |
InChI |
InChI=1S/C14H11NO/c1-9(16)13-11-6-3-2-5-10(11)12-7-4-8-15-14(12)13/h2-8,15H,1H3 |
InChI Key |
QBHBXWLLCBXGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=CN2)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


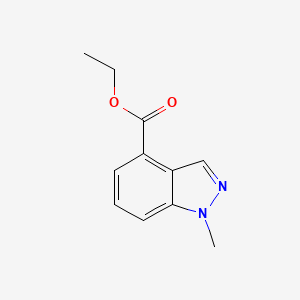
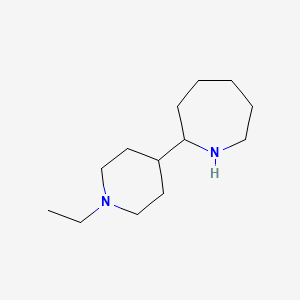
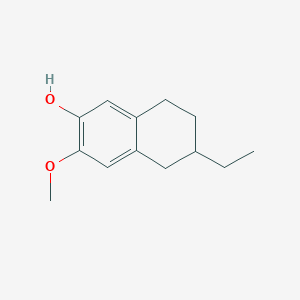

![3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B15069015.png)

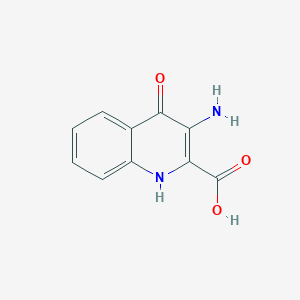
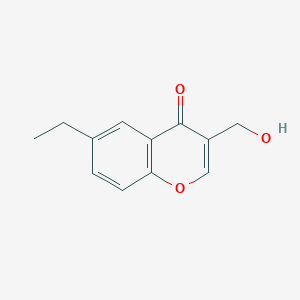
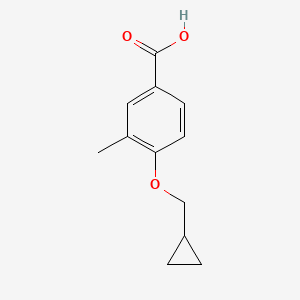
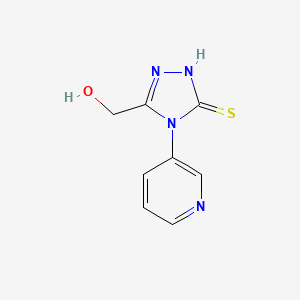
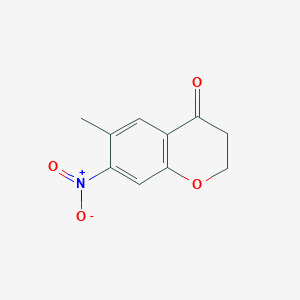
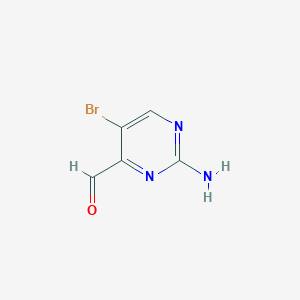
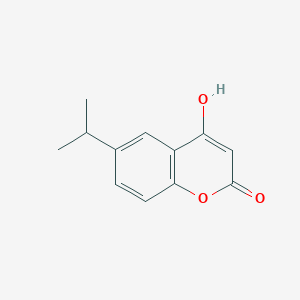
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
